molecular formula C14H18N2O4S2 B2718819 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1448136-89-7

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2718819
CAS RN: 1448136-89-7
M. Wt: 342.43
InChI Key: CZKWRXJPRWVDKG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide, also known as compound LCB-01-0646, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of isoxazole sulfonamides and has been found to exhibit significant biological activity.

Scientific Research Applications

Analytical Methods for Antioxidant Activity Assessment Analytical techniques have significantly contributed to the understanding and evaluation of antioxidants, including sulfonamides. The study of antioxidants is vital across various domains, including food engineering, medicine, and pharmacy. Techniques like the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and Cupric Reducing Antioxidant Power (CUPRAC) tests are critical. These methods, based on spectrophotometry, assess the kinetics of reactions involving antioxidants, playing a pivotal role in determining the antioxidant capacity of complex samples. Chemical alongside electrochemical methods can offer a comprehensive analysis, crucial for understanding the mechanisms and kinetics of antioxidant processes involving sulfonamides (Munteanu & Apetrei, 2021).

Sulfonamide Inhibitors in Therapeutic Applications Sulfonamides, including N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide, have shown significant potential as therapeutic agents. These compounds are explored as inhibitors against a wide range of targets such as tyrosine kinase, HIV protease-1, and histone deacetylase 6, among others. Their application spans across various conditions, including cancer, glaucoma, and Alzheimer’s disease, demonstrating their versatility and importance in drug development (Gulcin & Taslimi, 2018).

Photocatalytic Treatment of Organic Pollutants The photocatalytic properties of sulfonamides have been explored for the remediation of organic pollutants. Enzymatic approaches, utilizing redox mediators, have shown promise in the degradation of recalcitrant compounds in wastewater. Such processes, enhanced by redox mediators, significantly improve the efficiency of pollutant degradation. The application of enzymes like laccases and peroxidases, in conjunction with redox mediators, can potentially play a vital role in the treatment of industrial effluents, marking an important area of application for sulfonamide compounds (Husain & Husain, 2007).

properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S2/c1-9-14(10(2)20-16-9)22(18,19)15-8-13(17)11-4-6-12(21-3)7-5-11/h4-7,13,15,17H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKWRXJPRWVDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

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